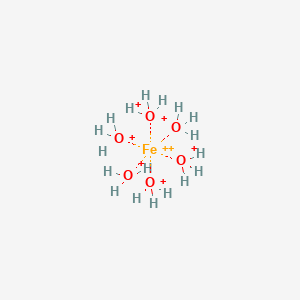
Hexaoxidanium;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaaquairon(2+) is a hexaaquairon.
Applications De Recherche Scientifique
Iron Metabolism and Oxidative Injury
Iron's ability to accept and donate electrons makes it vital for physiological processes and as a component in cytochromes and oxygen-binding molecules. However, it also poses a biochemical threat due to its potential to catalyze the conversion of hydrogen peroxide into free-radical ions, which can damage cellular structures. Pathological conditions can disrupt the balance of iron metabolism, exacerbating the toxicity of superoxide overproduction in various inflammatory conditions. The use of iron chelators like deferroxamine can be beneficial in controlling iron-driven oxygen toxicity in various diseases, demonstrating the intricate relationship between iron metabolism and disease pathology (Emerit, Beaumont, & Trivin, 2001).
Role in Non-Iron Overload Conditions
Iron plays a crucial role in cellular metabolism and is involved in the generation of toxic oxygen species. Studies have shown that iron chelators, such as deferroxamine, can mitigate the effects of iron in conditions without iron overload. This includes its use in diseases like rheumatoid arthritis and anthracycline cardiac poisoning, where iron's role in generating radicals can exacerbate inflammatory reactions and tissue damage (Voest, Vreugdenhil, & Marx, 1994).
Iron-Chelating Therapy
Iron's key role in the formation of harmful oxygen derivatives highlights the importance of iron-chelating therapy in preventing peroxidative damage to vital cellular structures. Deferoxamine is a notable iron chelator used clinically for preventing complications arising from iron overload. This approach has implications for managing autoimmune diseases, adult respiratory distress syndrome, and organ transplantation (Hershko & Weatherall, 1988).
Molecular Imaging of Labile Iron Pools
A study involving a probe for fluorescence Fe(2+) detection in living cells has contributed to our understanding of iron signaling and stress events. This approach is essential for studying the physiological and pathological consequences of biological iron regulation (Au‐Yeung, Chan, Chantarojsiri, & Chang, 2013).
Iron in Neurodegenerative Diseases
Iron's role in redox-driven processes and its involvement in the formation of toxic-free radicals implicate it in neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. Iron chelators are being explored as therapeutic agents for these conditions (Whitnall & Richardson, 2006).
Environmental Applications: Chromium Remediation
Research on microbially reduced Fe-bearing clay minerals for the reduction and immobilization of hexavalent chromium showcases an environmental application of iron. This study provides insights into how various clay minerals may be used for reductive immobilization of heavy metal contaminants like chromium (Bishop, Glasser, Dong, Arey, & Kovarik, 2014).
Propriétés
Nom du produit |
Hexaoxidanium;iron(2+) |
|---|---|
Formule moléculaire |
FeH18O6+8 |
Poids moléculaire |
169.98 g/mol |
Nom IUPAC |
hexaoxidanium;iron(2+) |
InChI |
InChI=1S/Fe.6H2O/h;6*1H2/q+2;;;;;;/p+6 |
Clé InChI |
JFCJMVGVPNMORU-UHFFFAOYSA-T |
SMILES canonique |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Fe+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B1237424.png)
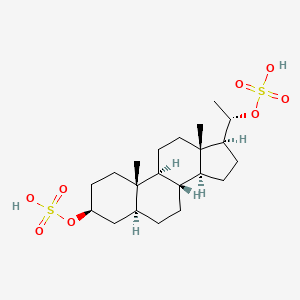
![1-[(2S,3R)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]-N,N-dimethylmethanamine](/img/structure/B1237432.png)
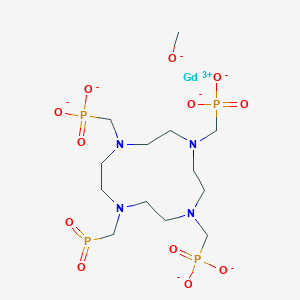
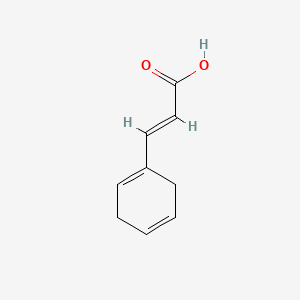

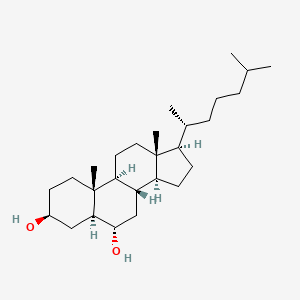


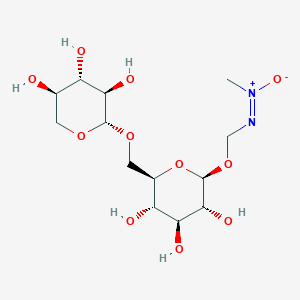
![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B1237444.png)

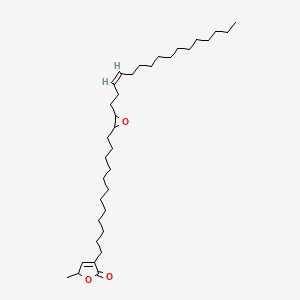
![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)